3-Fluoro-4-(methoxycarbonyl)benzoic acid
Overview
Description
3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
. This indicates the compound’s molecular structure and the arrangement of atoms. Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Pharmaceutical Research: Alzheimer’s Disease Treatment
3-Fluoro-4-(methoxycarbonyl)benzoic acid: is utilized as an intermediate in the synthesis of pharmaceutical compounds targeting Alzheimer’s disease . The compound’s ability to undergo Fischer esterification to produce esters with ligustrazine moiety is particularly valuable. These esters have shown promise in the treatment of neurodegenerative diseases, offering a potential pathway for developing new therapeutic agents.
Organic Synthesis: Nucleophilic Aromatic Substitution
The fluorine atom in 3-Fluoro-4-(methoxycarbonyl)benzoic acid enhances its reactivity, making it suitable for nucleophilic aromatic substitution reactions . This property is exploited in organic synthesis to introduce various functional groups, thereby expanding the versatility of this compound in creating complex organic molecules.
Material Science: Fluorinated Building Blocks
In material science, 3-Fluoro-4-(methoxycarbonyl)benzoic acid serves as a fluorinated building block . The presence of fluorine imparts unique physical and chemical properties to materials, such as increased stability and altered electronic characteristics, which are essential for developing advanced materials.
Chemical Synthesis: Friedel-Crafts Acylation
This compound can be transformed into benzoyl chloride using thionyl chloride, which then can be used in Friedel-Crafts acylation reactions . This application is significant in chemical synthesis, where it enables the attachment of acyl groups to aromatic rings, thus facilitating the production of a wide range of aromatic ketones.
Medicinal Chemistry: Antimicrobial Applications
The modification of 3-Fluoro-4-(methoxycarbonyl)benzoic acid into hydrazide forms is used in the synthesis of oxadiazoles . These oxadiazoles have been studied for their antimicrobial properties, indicating the compound’s role in the development of new antimicrobial agents.
Biochemistry Research: Drug Discovery
In biochemistry research, the compound’s role as a precursor in drug discovery is noteworthy . Its high purity and reactivity make it a valuable component in the synthesis of various bioactive molecules, contributing to the discovery and development of new drugs.
Analytical Chemistry: Chromatography
3-Fluoro-4-(methoxycarbonyl)benzoic acid: is also relevant in analytical chemistry, particularly in chromatography techniques . It can be used as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures, aiding in the identification and characterization of unknown substances.
Life Science: Research Tool
Lastly, in life science research, this compound is employed as a research tool due to its well-defined properties and reactivity . It is used in various experimental setups to study biological processes and pathways, contributing to a deeper understanding of life at the molecular level.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution .
Mode of Action
The 3-Fluoro-4-(methoxycarbonyl)benzoic acid interacts with its targets through a process known as nucleophilic aromatic substitution . This process is facilitated by the fluoride substituent present in the compound .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including fischer esterification .
Result of Action
It’s known that the compound can afford esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Action Environment
It’s recommended that the compound be stored in a dry room at normal temperature .
properties
IUPAC Name |
3-fluoro-4-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZVQVKEQQOAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266770 | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methoxycarbonyl)benzoic acid | |
CAS RN |
161796-11-8 | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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